molecular formula C11H10N6O2 B2563150 5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 956726-60-6

5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione

Cat. No. B2563150
CAS RN: 956726-60-6
M. Wt: 258.241
InChI Key: UERGTDHREWSFSJ-UHFFFAOYSA-N
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Description

“5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 956726-60-6. It has a molecular weight of 258.24 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-3-2-4-8(5-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19) . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a melting point of 190-191 degrees Celsius . It is a powder at room temperature and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of analogues of the specified compound involves reactions that yield novel structures with potential biological activity. For instance, Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, resulting in novel compounds with potential for further biological evaluation Klásek, Lyčka, Mikšík, & Růžička, 2010. Similarly, Sethusankar et al. (2002) provided insight into the crystalline structure of a related compound, highlighting the importance of molecular geometry in the function and potential applications of these substances Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.

Biological Activities and Applications

Research into the biological activities of imidazolidine-2,4-dione derivatives has shown promising results across various studies. For example, El-Sayed et al. (2018) designed and synthesized new hybrids of imidazolidine-2,4-dione, showing significant antitumor activity against multiple cancer cell lines, suggesting potential applications in cancer therapy El-Sayed, El-Ashmawy, Bayoumi, Hassan, & El-Subbagh, 2018. Penthala et al. (2011) synthesized novel N-benzyl aplysinopsin analogs, demonstrating potent in vitro cytotoxicity against human tumor cell lines, indicating another avenue for the development of anticancer agents Penthala, Reddy Yerramreddy, Crooks, 2011.

Material Science and Molecular Design

In material science, the unique properties of imidazolidine derivatives have been exploited for the development of novel materials. For instance, Kravchenko et al. (2018) discussed the synthesis of glycolurils and their analogues, highlighting their widespread applications in various fields such as explosives and supramolecular chemistry Kravchenko, Baranov, & Gazieva, 2018. This illustrates the compound's relevance beyond biomedical applications, extending to materials science and engineering.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of imidazolidine-2,4-dione derivatives have been explored, showing significant efficacy against various pathogens. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with promising antibacterial and antifungal properties, suggesting potential for the development of new antimicrobial agents Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Tetrazole derivatives, which include this compound, are known to have diverse biological applications . They can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows them to interact with a variety of biological targets.

Mode of Action

Tetrazoles in general are known to interact with their targets through their nitrogen-rich heterocyclic structure . This structure allows them to donate and accept electrons, enabling them to form stable interactions with their targets.

Biochemical Pathways

Tetrazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, which include this compound, are known to be more soluble in lipids than carboxylic acids . This property allows them to penetrate more easily through cell membranes, potentially enhancing their bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

The properties of tetrazole derivatives suggest that factors such as ph and lipid solubility could potentially influence their action .

properties

IUPAC Name

5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-3-2-4-8(5-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERGTDHREWSFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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